molecular formula C24H19NO5 B2797789 2-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 630052-25-4

2-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B2797789
CAS No.: 630052-25-4
M. Wt: 401.418
InChI Key: AIXBZRZVIDMNTE-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide (molecular formula: C24H19NO5, molecular weight: 401.41 g/mol) is a benzamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a 2-methoxybenzamide moiety at position 3. Its structure is characterized by two methoxy groups, which influence electronic properties and solubility.

Properties

IUPAC Name

2-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-16-13-11-15(12-14-16)22(26)23-21(17-7-3-6-10-20(17)30-23)25-24(27)18-8-4-5-9-19(18)29-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXBZRZVIDMNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide, with the molecular formula C24H19NO5 and a molecular weight of 401.41 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC24H19NO5
Molecular Weight401.41 g/mol
CAS Number630052-25-4
StructureChemical Structure

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its activity may involve interactions similar to other benzamide derivatives. These compounds often engage in nucleophilic addition-elimination reactions that can modulate various cellular pathways.

Biological Activity

Research has indicated that benzofuran derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail findings related to the specific biological activities of this compound.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting the proliferation of various cancer cell lines:

  • Hepatocellular Carcinoma (HCC) : A study demonstrated that related benzofuran derivatives significantly suppressed the viability and migration of Huh7 cells (a human HCC cell line). The compound was found to downregulate epithelial–mesenchymal transition markers such as vimentin and MMP9 while upregulating E-cadherin, indicating a potential role in metastasis inhibition .

Case Studies

  • Hepatocellular Carcinoma Study : In vitro assays showed that treatment with benzofuran derivatives led to a significant decrease in cell viability (IC50 values around 38.15 μM at 48 hours) in Huh7 cells, indicating strong anti-cancer properties .
  • Mechanistic Insights : The study also revealed that these compounds could inhibit migration and invasion in cancer cells by affecting integrin signaling pathways and downregulating p53 protein levels .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomerism: 2-Methoxy vs. 3-Methoxy Substitution

The 3-methoxy isomer (3-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide, CID 1051477) shares the same molecular formula but differs in the methoxy group’s position on the benzamide ring. Key differences include:

  • Synthetic Accessibility : Derivatives with methoxy groups in varying positions (e.g., 2-, 3-, or 4-methoxy) are commonly synthesized, as seen in , which lists multiple methoxy-substituted benzamides with yields >95% .
Table 1: Comparison of Methoxy-Substituted Benzamides
Compound Name Methoxy Position Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2 (benzamide) C24H19NO5 401.41 Data limited
3-Methoxy Isomer (CID 1051477) 3 (benzamide) C24H19NO5 401.41 SMILES: COC1=CC=CC=C1C(=O)...
N-[2-(4-Methoxybenzoyl)-1-Benzofuran-3-yl]Benzamide (BS07471) None C23H17NO4 371.39 Simpler structure; no methoxy on benzamide

Core Heterocycle Modifications

Replacing the benzofuran core with benzoxazole () or chromene () significantly alters physicochemical and biological properties:

  • Benzoxazole Derivative (1g) : Features a benzoxazole ring instead of benzofuran, with a 4-methylpiperazinyl group. This compound has a higher melting point (210.4–210.8 °C ) and a 75.75% synthesis yield, suggesting enhanced thermal stability compared to benzofuran-based analogues .
  • Chromene-Based Analogues (): Compounds like 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide incorporate a chromene ring, which may confer distinct photochemical properties .

Substituent Variations on the Benzoyl Group

  • 4-Methoxy vs.
  • Hydrazinecarbonyl Functionalization : describes a derivative with a hydrazinecarbonyl-furan moiety (3a), which showed anticancer activity in preliminary studies. This highlights the role of additional functional groups in modulating biological activity .

Key Research Findings and Implications

Positional Isomerism : The 2-methoxy substitution on benzamide may offer steric advantages in target binding compared to the 3-methoxy isomer, though experimental validation is needed.

Heterocycle Choice : Benzofuran cores are less thermally stable but more synthetically versatile than benzoxazoles or chromenes.

Functional Group Impact : Electron-donating groups (e.g., methoxy) improve solubility, while halogen substituents enhance electrophilicity for reactions like Suzuki coupling .

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